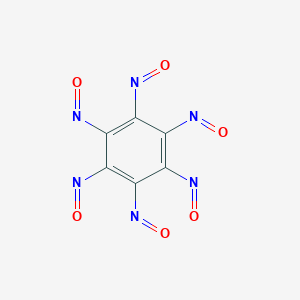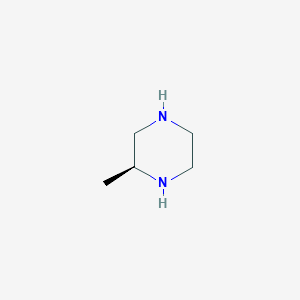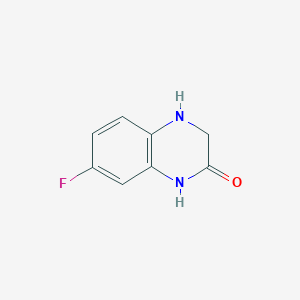
Perhydrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perhydrofluoranthene is a polycyclic aromatic hydrocarbon that is commonly used in scientific research. It is a colorless, odorless, and non-toxic compound that has a unique molecular structure. This compound has attracted the attention of researchers due to its various applications in different fields such as material science, environmental science, and biomedical research.
Mécanisme D'action
Perhydrofluoranthene acts as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action involves the absorption of light by the molecule, which promotes an electron to a higher energy level. This energy is then released as light when the electron returns to its original energy level. The wavelength of the emitted light is specific to the molecule and can be used to identify the presence of perhydrofluoranthene in a sample.
Effets Biochimiques Et Physiologiques
Perhydrofluoranthene has no known biochemical or physiological effects. It is a non-toxic compound that is not metabolized by the body. However, it is important to handle this compound with care as it can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Perhydrofluoranthene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also non-toxic and can be used in various applications without causing harm to the environment or living organisms. However, perhydrofluoranthene has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its fluorescence properties can be affected by environmental factors such as pH, temperature, and solvent.
Orientations Futures
There are several future directions for the use of perhydrofluoranthene in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential use in biomedical research, such as in the development of diagnostic tools and therapeutic agents. Additionally, perhydrofluoranthene can be used in the development of new materials with unique properties, such as self-healing materials and sensors.
Conclusion
Perhydrofluoranthene is a versatile compound with various applications in scientific research. Its unique properties make it a valuable tool in different fields such as material science, environmental science, and biomedical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of perhydrofluoranthene have been discussed in this paper. Further research on this compound can lead to the development of new tools and materials that can benefit society.
Méthodes De Synthèse
Perhydrofluoranthene is synthesized using various methods such as the Diels-Alder reaction, hydrogenation, and catalytic hydrogenation. The Diels-Alder reaction is the most common method used for the synthesis of perhydrofluoranthene. This method involves the reaction of a cyclohexadiene with a dienophile to form a cyclohexene ring. The hydrogenation method involves the reduction of fluoranthene using hydrogen gas and a catalyst. Catalytic hydrogenation involves the use of a catalyst such as palladium or platinum to catalyze the hydrogenation of fluoranthene.
Applications De Recherche Scientifique
Perhydrofluoranthene has various applications in scientific research. It is used as a fluorescent probe in biological imaging and as a building block in the synthesis of organic compounds. Perhydrofluoranthene is also used in material science as a component in the production of polymers, resins, and coatings. Additionally, it is used in environmental science as a tracer for the detection of contaminants in soil and water.
Propriétés
Numéro CAS |
16832-35-2 |
|---|---|
Nom du produit |
Perhydrofluoranthene |
Formule moléculaire |
C16H26 |
Poids moléculaire |
218.38 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a,6b,7,8,9,10,10a,10b,10c-hexadecahydrofluoranthene |
InChI |
InChI=1S/C16H26/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h11-16H,1-10H2 |
Clé InChI |
FEBHUAJIEVOXIJ-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3CCCC4C3C2CCC4 |
SMILES canonique |
C1CCC2C(C1)C3CCCC4C3C2CCC4 |
Autres numéros CAS |
16832-35-2 |
Synonymes |
Hexadecahydrofluoranthene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



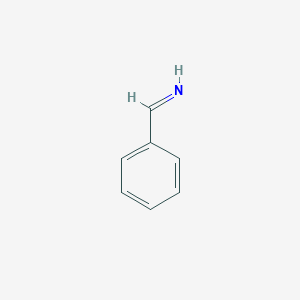
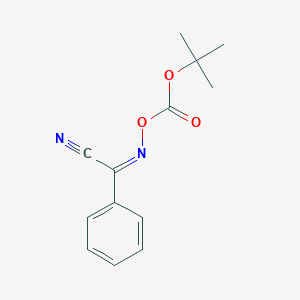
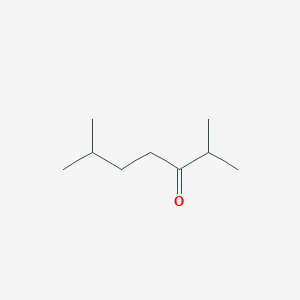
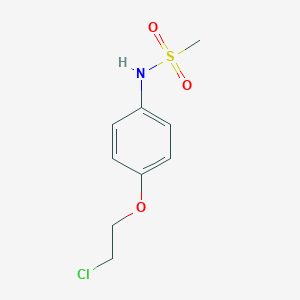
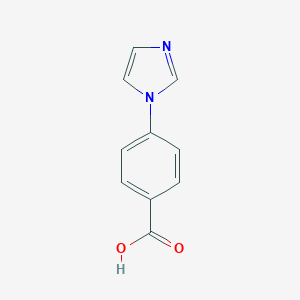
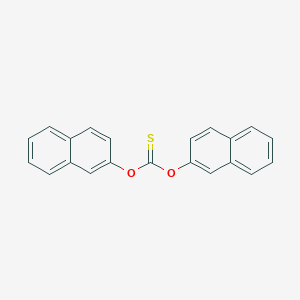
![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)
